molecular formula C14H15BrN2 B2494245 1-(4-Bromonaphthalen-1-yl)piperazine CAS No. 850650-46-3

1-(4-Bromonaphthalen-1-yl)piperazine

Cat. No.: B2494245
CAS No.: 850650-46-3
M. Wt: 291.192
InChI Key: BCQFDRDTLZIOGL-UHFFFAOYSA-N
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Description

1-(4-Bromonaphthalen-1-yl)piperazine is an organic compound with the molecular formula C14H15BrN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 4-bromonaphthalen-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromonaphthalen-1-yl)piperazine typically involves the reaction of 4-bromonaphthalene with piperazine. One common method is the nucleophilic substitution reaction, where 4-bromonaphthalene is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromonaphthalen-1-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azidonaphthalen-1-yl)piperazine, while oxidation with potassium permanganate could produce 1-(4-hydroxynaphthalen-1-yl)piperazine .

Scientific Research Applications

1-(4-Bromonaphthalen-1-yl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromonaphthalen-1-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The bromonaphthalene moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloronaphthalen-1-yl)piperazine
  • 1-(4-Fluoronaphthalen-1-yl)piperazine
  • 1-(4-Methoxynaphthalen-1-yl)piperazine

Uniqueness

1-(4-Bromonaphthalen-1-yl)piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in certain applications compared to its chloro, fluoro, and methoxy analogs .

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-5-6-14(17-9-7-16-8-10-17)12-4-2-1-3-11(12)13/h1-6,16H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQFDRDTLZIOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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